molecular formula C23H20N4O3 B11981614 N'-((2-Hydroxynaphthalen-1-yl)methylene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide CAS No. 303092-87-7

N'-((2-Hydroxynaphthalen-1-yl)methylene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B11981614
CAS No.: 303092-87-7
M. Wt: 400.4 g/mol
InChI Key: WYYMTSPMPHWGKV-ZMOGYAJESA-N
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Description

N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a naphthalene ring, a methoxyphenyl group, and a pyrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-hydroxynaphthaldehyde with 5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The methylene group can be reduced to form a dihydro derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-phenyl-4-methyl-1H-pyrazole-3-carbohydrazide
  • N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a ligand in coordination chemistry and its effectiveness in biological applications.

Properties

CAS No.

303092-87-7

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O3/c1-14-21(16-7-10-17(30-2)11-8-16)25-26-22(14)23(29)27-24-13-19-18-6-4-3-5-15(18)9-12-20(19)28/h3-13,28H,1-2H3,(H,25,26)(H,27,29)/b24-13+

InChI Key

WYYMTSPMPHWGKV-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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